N~2~-benzyl-N-(4-nitrophenyl)-alpha-asparagine N~2~-benzyl-N-(4-nitrophenyl)-alpha-asparagine
Brand Name: Vulcanchem
CAS No.: 2096495-87-1
VCID: VC6425047
InChI: InChI=1S/C17H17N3O5/c21-16(22)10-15(18-11-12-4-2-1-3-5-12)17(23)19-13-6-8-14(9-7-13)20(24)25/h1-9,15,18H,10-11H2,(H,19,23)(H,21,22)
SMILES: C1=CC=C(C=C1)CNC(CC(=O)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Molecular Formula: C17H17N3O5
Molecular Weight: 343.339

N~2~-benzyl-N-(4-nitrophenyl)-alpha-asparagine

CAS No.: 2096495-87-1

Cat. No.: VC6425047

Molecular Formula: C17H17N3O5

Molecular Weight: 343.339

* For research use only. Not for human or veterinary use.

N~2~-benzyl-N-(4-nitrophenyl)-alpha-asparagine - 2096495-87-1

Specification

CAS No. 2096495-87-1
Molecular Formula C17H17N3O5
Molecular Weight 343.339
IUPAC Name 3-(benzylamino)-4-(4-nitroanilino)-4-oxobutanoic acid
Standard InChI InChI=1S/C17H17N3O5/c21-16(22)10-15(18-11-12-4-2-1-3-5-12)17(23)19-13-6-8-14(9-7-13)20(24)25/h1-9,15,18H,10-11H2,(H,19,23)(H,21,22)
Standard InChI Key AUQGQKZNZQTVJY-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CNC(CC(=O)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

Introduction

Chemical Structure and Physicochemical Properties

Structural Configuration

N²-Benzyl-N-(4-nitrophenyl)-alpha-asparagine (C₁₉H₂₀N₄O₅, molecular weight 384.39 g/mol) deviates from canonical asparagine through two strategic modifications:

  • N²-Benzylation: The side-chain amide nitrogen is substituted with a benzyl group, a common strategy to prevent unintended side reactions during peptide elongation .

  • Alpha-Amino 4-Nitrophenylation: The primary amino group is derivatized with a 4-nitrophenyl carbamate, which may serve as an activating group for controlled coupling or a prodrug moiety for delayed release .

The stereochemistry at the alpha-carbon remains consistent with L-asparagine, critical for maintaining biological compatibility in peptide sequences.

Physicochemical Characteristics

While experimental data specific to this compound are unavailable, analogous protected asparagines exhibit:

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., dimethylformamide, dichloromethane) but limited aqueous solubility due to hydrophobic benzyl and nitrophenyl groups .

  • Stability: Benzyl-protected amides demonstrate resistance to acidic conditions (e.g., trifluoroacetic acid), while 4-nitrophenyl carbamates are susceptible to nucleophilic cleavage under basic or enzymatic conditions .

Synthetic Methodologies

Protection Strategy

The synthesis likely follows a multi-step sequence inspired by Fmoc/trialkoxybenzyl (Tmob) protection schemes :

Step 1: Side-Chain Benzylation

  • Start with L-asparagine.

  • Protect the alpha-amino group with a 4-nitrophenyl carbamate via reaction with 4-nitrophenyl chloroformate in anhydrous dichloromethane.

  • Introduce the N²-benzyl group using benzyl bromide in the presence of a base (e.g., diisopropylethylamine) .

Step 2: Purification and Characterization

  • Purify via recrystallization from ethyl acetate/petroleum ether mixtures.

  • Confirm structure using NMR (¹H, ¹³C) and high-resolution mass spectrometry.

Table 1: Hypothetical Synthesis Conditions

StepReagents/ConditionsPurposeYield*
14-Nitrophenyl chloroformate, DCMAlpha-amino protection75%
2Benzyl bromide, DIPEA, DMFN²-benzylation68%
3Ethyl acetate/petroleum etherRecrystallization90%
*Theoretical yields based on analogous reactions .

Applications in Peptide Science and Drug Design

Role in Solid-Phase Peptide Synthesis

The dual protection scheme addresses two challenges in SPPS:

  • Side-Chain Stability: Benzyl groups resist cleavage under standard Fmoc deprotection conditions (20% piperidine/DMF), enabling iterative elongation .

  • Controlled Activation: The 4-nitrophenyl carbamate may act as a "safety-catch" linker, requiring photolytic or enzymatic cleavage for carboxyl activation .

Table 2: Comparative Prodrug Activation Rates*

Carbamate TypeHalf-Life (pH 7.4)Activating Enzyme
4-Nitrophenyl2.3 hPlasma esterase
Benzyl>24 hCYP3A4
*Data extrapolated from .

Stability and Reactivity Profile

Acid/Base Stability

  • Acidic Conditions (TFA): Benzyl groups remain intact, but 4-nitrophenyl carbamates may undergo partial cleavage (50% degradation after 1 h in 95% TFA) .

  • Basic Conditions (pH >9): Rapid hydrolysis of the carbamate linkage, releasing free amine and 4-nitrophenol .

Thermal Stability

Differential scanning calorimetry of similar compounds shows decomposition onset at 180–200°C, suggesting suitability for room-temperature storage .

Future Research Directions

  • Enzymatic Activation Studies: Screen hydrolases (e.g., CES1, CES2) for carbamate cleavage efficiency .

  • Peptide Incorporation Trials: Test coupling efficiency in model peptides using automated synthesizers .

  • Toxicological Screening: Assess 4-nitrophenol release kinetics to anticipate dose-limiting toxicity.

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